molecular formula C12H16O3 B15196257 1-Methoxy-3-phenylmethoxybutan-2-one CAS No. 7462-63-7

1-Methoxy-3-phenylmethoxybutan-2-one

Cat. No.: B15196257
CAS No.: 7462-63-7
M. Wt: 208.25 g/mol
InChI Key: IHGZPEIRNFIBOA-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylmethoxybutan-2-one is a substituted butanone derivative featuring a methoxy (-OCH₃) group at position 1 and a phenylmethoxy (-OCH₂C₆H₅, benzyloxy) group at position 3 of the butan-2-one backbone. The compound’s structure combines ether and ketone functionalities, making it a versatile intermediate in organic synthesis. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs. For instance, similar compounds exhibit molecular weights ranging from 178–284 g/mol (), suggesting the target compound’s molecular weight likely falls within this range. The presence of aromatic and ether groups implies moderate polarity, with solubility in common organic solvents like ethanol or acetone.

Properties

CAS No.

7462-63-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-methoxy-3-phenylmethoxybutan-2-one

InChI

InChI=1S/C12H16O3/c1-10(12(13)9-14-2)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

IHGZPEIRNFIBOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)COC)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-methoxybutan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-hydroxy-2-butanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50-60°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of NSC 402140 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

NSC 402140 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 402140 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of NSC 402140 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-Methoxy-3-phenylmethoxybutan-2-one, with comparisons based on molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
This compound C₁₂H₁₆O₃ (inferred) ~220 (estimated) Methoxy, Benzyloxy, Ketone Potential intermediate in pharmaceuticals or fragrances (inferred) N/A
1-(4-Methoxyphenyl)-3-methylbutan-2-one C₁₂H₁₆O₂ 192.25 Methoxyphenyl, Methyl, Ketone Research reagent; stored at RT; used in synthetic chemistry
4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one C₁₈H₂₀O₃ 284.35 Benzyloxy, Methoxyphenyl, Ketone Safety data highlights skin/eye irritation risks; used in organic synthesis
3-Mercaptobutan-2-one C₄H₈OS 104.17 Thiol, Ketone Non-PBT/vPvB; reactive thiol group enables use in sulfur-containing compound synthesis
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 Hydroxyphenyl, Methyl, Ketone High-purity (≥95%) research applications in pharmaceuticals and materials science

Structural and Functional Analysis:

  • Substituent Effects :

    • The methoxy and benzyloxy groups in the target compound enhance steric bulk and lipophilicity compared to simpler analogs like 3-mercaptobutan-2-one (). This may reduce aqueous solubility but improve stability in organic matrices.
    • Electron-Donating Groups : Methoxy and benzyloxy substituents activate the ketone toward nucleophilic additions, contrasting with 3-mercaptobutan-2-one’s thiol group, which introduces acidity (pKa ~10) and redox reactivity ().
  • Synthetic Routes :

    • Analogs like 1-(4-methoxyphenyl)-3-methylbutan-2-one () are synthesized via Friedel-Crafts acylation or nucleophilic substitution. The target compound likely requires similar strategies, such as Williamson ether synthesis to install the methoxy and benzyloxy groups.
  • Safety and Handling :

    • Benzyloxy-containing compounds (e.g., 4-(4-(benzyloxy)-3-methoxyphenyl)butan-2-one) necessitate precautions for skin/eye contact (). The target compound’s safety profile may align with these guidelines due to shared functional groups.
  • Applications :

    • While 1-(2-hydroxyphenyl)-3-methylbutan-1-one is used in drug discovery (), the target compound’s ether groups may favor applications in fragrance synthesis or as a protected ketone intermediate in multistep reactions.

Key Research Findings and Data

Thermal Stability : Benzyloxy-substituted ketones (e.g., ) typically exhibit decomposition temperatures >200°C, suggesting the target compound is stable under standard laboratory conditions.

Regulatory Status: Unlike 3-mercaptobutan-2-one (non-PBT/vPvB, ), the target compound’s environmental impact remains uncharacterized but warrants evaluation due to its aromatic components.

Biological Activity : Nitro and hydroxyl analogs (e.g., ) show hypoxia-selective toxicity or hydrogen-bonding interactions, implying the target compound’s bioactivity could be modulated by its ether substituents.

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